Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a hydroxyphenyl group, and an ethyl ester functional group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydropyrimidine ring can interact with nucleic acids, affecting DNA or RNA function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: Used in the production of epoxy resins and polycarbonates.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its potential bioactive properties.
2-(4-Hydroxyphenyl)ethyl 3,4-dihydroxybenzoate: Studied for its antioxidant and antimicrobial activities.
Uniqueness: Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H16N2O4 with a molecular weight of approximately 276.29 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a hydroxyphenyl group and ethyl ester functionality, which contribute to its biological activity.
Mechanisms of Biological Activity
This compound exhibits various biological activities:
- Antioxidant Activity : The presence of the hydroxyphenyl group is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.
- Anticancer Potential : Preliminary research suggests that it may inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study published by Nayak et al., the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects with IC50 values indicating effective concentrations that inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
HeLa | 12.5 | Cell cycle arrest |
Properties
IUPAC Name |
ethyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-14(19)12-9(2)17(3)15(20)16-13(12)10-5-7-11(18)8-6-10/h5-8,13,18H,4H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIRIOAQKKMURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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